molecular formula C8H5BrN4 B2464242 2-Bromo-5-pyrimidin-2-ylpyrazine CAS No. 2143581-43-3

2-Bromo-5-pyrimidin-2-ylpyrazine

Cat. No.: B2464242
CAS No.: 2143581-43-3
M. Wt: 237.06
InChI Key: BGZNWTNTXVPABR-UHFFFAOYSA-N
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Description

2-Bromo-5-pyrimidin-2-ylpyrazine is a heterocyclic compound that contains both pyrimidine and pyrazine rings

Scientific Research Applications

2-Bromo-5-pyrimidin-2-ylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine typically involves the bromination of 5-pyrimidin-2-ylpyrazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position of the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines with functional groups like amino, thiol, or alkoxy groups.

    Coupling Reactions: Products include biaryl or styrene derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound with altered electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-pyrimidin-2-ylpyrazine is unique due to its dual pyrimidine-pyrazine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse biological and chemical applications.

Properties

IUPAC Name

2-bromo-5-pyrimidin-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZNWTNTXVPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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